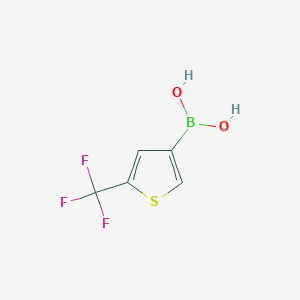
5-(Trifluoromethyl)thiophene-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(Trifluoromethyl)thiophene-3-boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .
Synthesis Analysis
The synthesis of “5-(Trifluoromethyl)thiophene-3-boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular weight of “5-(Trifluoromethyl)thiophene-3-boronic acid” is 195.96 . Its IUPAC name is 5-(trifluoromethyl)-3-thienylboronic acid .Chemical Reactions Analysis
“5-(Trifluoromethyl)thiophene-3-boronic acid” is involved in various chemical reactions. For instance, it is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)thiophene-3-boronic acid, focusing on various unique applications:
Chemical Synthesis
This compound is utilized as a reactant for functionalization via lithiation and reaction with electrophiles. It plays a role in selective rhodium-catalyzed conjugate addition reactions and is involved in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
Pharmaceutical Research
In the pharmaceutical field, 5-(Trifluoromethyl)thiophene-3-boronic acid serves as an important raw material and intermediate. It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs .
Sensing Applications
Boronic acids, including this compound, have interactions with cis-diols which are leveraged in sensing applications. They are part of sensor molecules that improve selectivity towards specific analytes .
Suzuki–Miyaura Coupling
This compound is selected for Suzuki–Miyaura coupling reactions due to its ability to facilitate transmetalation processes, which are crucial for the synthesis of various organic compounds .
Neutron Capture Therapy
Boronic acids and their esters, such as 5-(Trifluoromethyl)thiophene-3-boronic acid, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Wirkmechanismus
Target of Action
5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
The primary result of the action of 5-(Trifluoromethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .
Action Environment
The efficacy and stability of 5-(Trifluoromethyl)thiophene-3-boronic acid can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSWMNWCOLUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

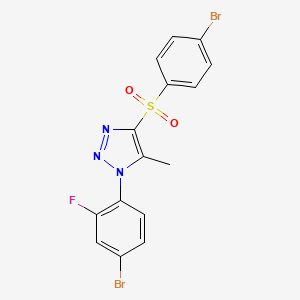
![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

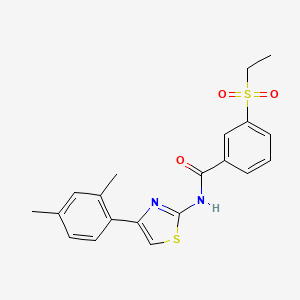
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
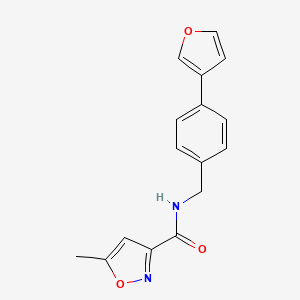
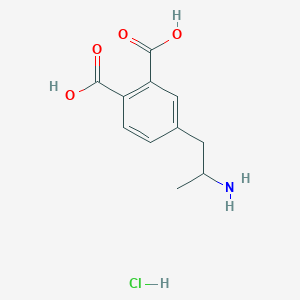
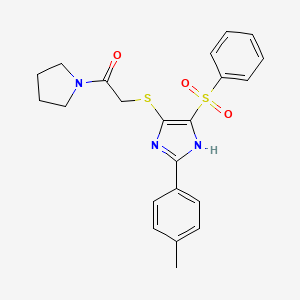

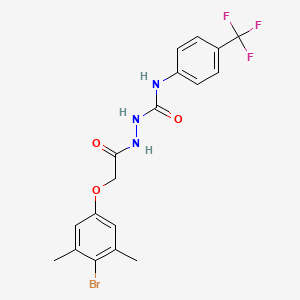
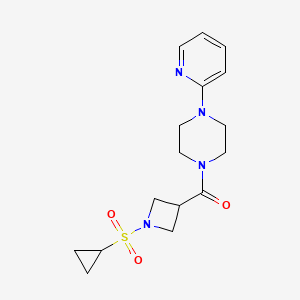
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)
![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)